molecular formula C17H23FN2O3 B5668530 ETHYL 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE

ETHYL 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE

Cat. No.: B5668530
M. Wt: 322.4 g/mol
InChI Key: YIMHVFNZPQZKNG-UHFFFAOYSA-N
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Description

ETHYL 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE is a synthetic organic compound with a complex molecular structure. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a fluorine atom attached to an aniline ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of ETHYL 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE involves multiple steps. One common method includes the reaction of ethyl 4-piperidinecarboxylate with 4-fluoroaniline in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .

Chemical Reactions Analysis

ETHYL 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

ETHYL 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The fluorine atom in the aniline ring enhances the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

ETHYL 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[3-(4-fluoroanilino)-3-oxopropyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-2-23-17(22)13-7-10-20(11-8-13)12-9-16(21)19-15-5-3-14(18)4-6-15/h3-6,13H,2,7-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMHVFNZPQZKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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